The synthesis of Amediplase involves recombinant DNA technology, where a specific DNA molecule coding for the K2tu-PA precursor is expressed in mammalian cells, notably Chinese hamster ovary cells. The process yields homogeneous preparations of the plasminogen activator, which is secreted as an enzymatically inactive single-chain molecule. Upon cleavage by intracellular proteases, the mature Amediplase molecule is formed. This molecule consists of 356 amino acids, with distinct structural domains contributing to its functionality . The production process ensures that the resulting protein has a high degree of purity and uniformity, which is crucial for its therapeutic efficacy.
Amediplase's molecular structure features a combination of domains from different plasminogen activators. Specifically, it includes:
This chimeric protein exhibits a unique arrangement that allows for effective binding to fibrin while facilitating rapid conversion of plasminogen to plasmin. The molecular weight of Amediplase is approximately 40 kDa, and it contains specific glycosylation sites that influence its biological activity and pharmacokinetics .
Amediplase functions primarily through its ability to activate plasminogen into plasmin, which subsequently breaks down fibrin clots. The activation occurs via cleavage at specific peptide bonds within the plasminogen molecule. Notably, Amediplase exhibits a higher rate of clot penetration compared to other thrombolytics like alteplase, although it binds less tightly to fibrin . This dynamic allows for effective thrombolytic action while minimizing the risk of systemic bleeding.
The mechanism of action for Amediplase involves several key steps:
The efficacy of Amediplase in promoting thrombolysis is attributed to its optimized design that balances high catalytic activity with fibrin specificity .
Amediplase possesses several notable physical and chemical properties:
These properties are critical for its application in clinical settings where rapid and effective thrombolysis is necessary.
Amediplase is primarily investigated for use in:
Clinical trials have demonstrated promising results regarding its efficacy and safety profile, with a lower incidence of severe hemorrhagic complications compared to existing therapies . Future studies aim to further establish its role in thrombolytic therapy across diverse patient populations.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4